molecular formula C8H6FNO3 B13183725 2-(2-Fluoro-5-nitrophenyl)acetaldehyde

2-(2-Fluoro-5-nitrophenyl)acetaldehyde

Cat. No.: B13183725
M. Wt: 183.14 g/mol
InChI Key: MGTNHSOETVYQHD-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H6FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrophenyl)acetaldehyde typically involves the nitration of 2-fluorobenzaldehyde followed by selective reduction. The nitration process introduces a nitro group at the desired position on the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(2-Fluoro-5-nitrophenyl)acetic acid.

    Reduction: 2-(2-Fluoro-5-aminophenyl)acetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-nitrophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitrophenyl isocyanate
  • 2-Fluoro-5-nitrophenylacetonitrile

Uniqueness

2-(2-Fluoro-5-nitrophenyl)acetaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)acetaldehyde

InChI

InChI=1S/C8H6FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,4-5H,3H2

InChI Key

MGTNHSOETVYQHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC=O)F

Origin of Product

United States

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